4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural features and reactivity. This compound is characterized by a spirocyclic framework, which includes a boronate ester functional group. The presence of the boron atom within the spirocyclic structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a spirocyclic precursor. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with a spiro[4.5]dec-7-ene derivative under catalytic conditions. The reaction is often facilitated by palladium catalysts and proceeds under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the reaction conditions and improve efficiency. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to borohydrides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include boronic acids, borohydrides, and various substituted boronate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures and boron-containing compounds.
Biology: The compound can be utilized in the development of boron-based drugs and bioactive molecules, owing to its ability to interact with biological targets.
Industry: The compound is employed in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with diols and other nucleophilic groups, facilitating its use in drug design and molecular recognition. The spirocyclic structure also contributes to the compound’s stability and reactivity, enabling it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane
- Spiro[4.5]dec-7-ene-8-methanol, 1-methyl-4-(1-methylethenyl)-
- (1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol
Uniqueness: 4,4,5,5-Tetramethyl-2-(spiro[45]dec-7-EN-8-YL)-1,3,2-dioxaborolane stands out due to its boronate ester functional group and spirocyclic framework, which confer unique reactivity and stability
This comprehensive overview highlights the significance of 4,4,5,5-Tetramethyl-2-(spiro[45]dec-7-EN-8-YL)-1,3,2-dioxaborolane in scientific research and its potential for future applications
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[4.5]dec-8-en-8-yl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)13-7-11-16(12-8-13)9-5-6-10-16/h7H,5-6,8-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKRDRDRMFIJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCC3)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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